![molecular formula C14H16O3 B14361965 5-[(1H-Inden-5-yl)oxy]pentanoic acid CAS No. 91789-20-7](/img/structure/B14361965.png)
5-[(1H-Inden-5-yl)oxy]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-Inden-5-yl)oxy]pentanoic acid is an organic compound characterized by the presence of an indene moiety linked to a pentanoic acid chain through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-5-yl)oxy]pentanoic acid typically involves the reaction of 5-hydroxyindene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where 5-hydroxyindene is reacted with pentanoic acid chloride in the presence of a base such as pyridine to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-Inden-5-yl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of indene ketones or carboxylic acids.
Reduction: Formation of indene alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
5-[(1H-Inden-5-yl)oxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-[(1H-Inden-5-yl)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Similar structure but with a bromine substitution on the indole ring.
5-(1H-indol-3-yl)pentanoic acid: Contains an indole ring instead of an indene ring.
Uniqueness
5-[(1H-Inden-5-yl)oxy]pentanoic acid is unique due to its indene moiety, which imparts distinct chemical and biological properties compared to its indole and other substituted analogs.
Properties
CAS No. |
91789-20-7 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
5-(1H-inden-5-yloxy)pentanoic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h3,5,7-8,10H,1-2,4,6,9H2,(H,15,16) |
InChI Key |
HZNLZOGWGOXGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


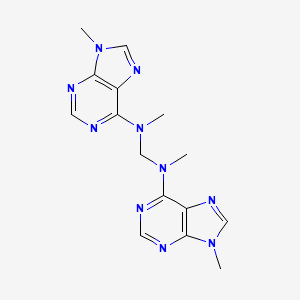
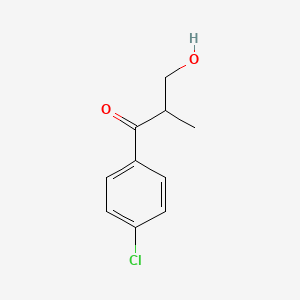

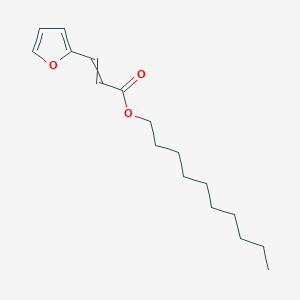
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
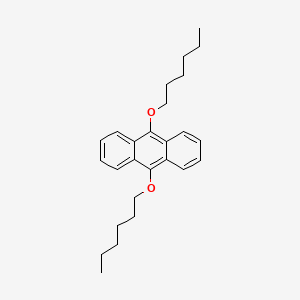
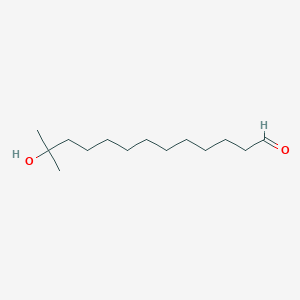
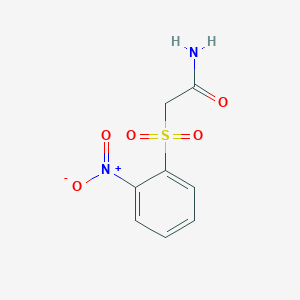
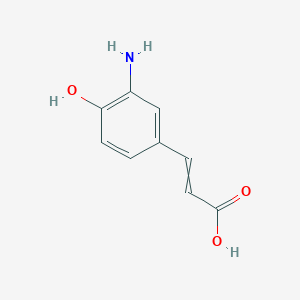

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
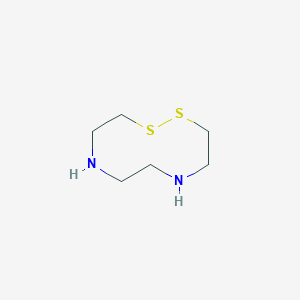
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
